molecular formula C35H52B2O6 B13075373 2,2'-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)

2,2'-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)

Cat. No.: B13075373
M. Wt: 590.4 g/mol
InChI Key: YEMRKPSPAXPCOJ-UHFFFAOYSA-N
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Description

“2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” is a complex organic compound that features a fluorene core substituted with ethylhexyl groups and dioxaborinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” typically involves the following steps:

    Synthesis of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with 2-ethylhexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dioxaborinane Moieties: The dioxaborinane groups can be introduced through a reaction between the fluorene derivative and boronic acid or boronic ester in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can convert the dioxaborinane moieties to boronic acids or boronic esters.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Boronic acids or boronic esters.

    Substitution: Various alkyl or aryl-substituted fluorene derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its excellent electron-transporting properties.

    Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.

Biology

    Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various assays.

Medicine

    Drug Delivery: Its ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.

Industry

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to transport electrons efficiently. The fluorene core provides a rigid, planar structure that facilitates electron delocalization, while the dioxaborinane moieties enhance solubility and processability. The molecular targets include various electron-accepting and electron-donating materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(2-ethylhexyl)-9H-fluorene: Lacks the dioxaborinane moieties but shares the fluorene core.

    2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene: Contains bromine substituents instead of dioxaborinane groups.

    2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborolane): Similar structure but with dioxaborolane instead of dioxaborinane.

Uniqueness

The presence of dioxaborinane moieties in “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” imparts unique solubility and electronic properties, making it particularly suitable for applications in organic electronics.

Properties

Molecular Formula

C35H52B2O6

Molecular Weight

590.4 g/mol

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yloxy)-9,9-bis(2-ethylhexyl)fluoren-2-yl]oxy-1,3,2-dioxaborinane

InChI

InChI=1S/C35H52B2O6/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(42-36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)43-37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3

InChI Key

YEMRKPSPAXPCOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)OC2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)OB5OCCCO5

Origin of Product

United States

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